molecular formula C14H18N6O3 B2516379 N1-ethyl-N2-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)oxalamide CAS No. 1013988-03-8

N1-ethyl-N2-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)oxalamide

Cat. No.: B2516379
CAS No.: 1013988-03-8
M. Wt: 318.337
InChI Key: TUWCCCRAAHYVNF-UHFFFAOYSA-N
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Description

N1-ethyl-N2-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)oxalamide (CAS 1013988-03-8) is a high-purity small molecule research chemical with the molecular formula C14H18N6O3 and a molecular weight of 318.34 g/mol . This compound is a derivative of the N-(1-(6-oxo-1,6-dihydropyrimidine)-pyrazole) acetamide chemical class, which has been identified in scientific research as a novel noncovalent DprE1 inhibitor with significant potential in anti-tuberculosis research . Decaprenylphosphoryl-β-d-ribose oxidase (DprE1) is a well-validated bacterial enzyme target essential for Mycobacterium tuberculosis cell wall biosynthesis, and inhibitors of this enzyme represent a promising therapeutic strategy for combating tuberculosis. Compounds featuring this core scaffold have demonstrated excellent potency, with some analogs capable of effectively suppressing the proliferation of Mtb at low micromolar concentrations (MIC Mtb values of 0.78-1.56 μM), performing comparably to clinical standards like isoniazid and superior to the phase II candidate TBA-7371 . These research compounds have also shown high affinity for the DprE1 enzyme, good safety profiles toward human cells in preliminary studies, and synergistic effects when combined with established anti-tuberculosis agents like rifampicin and ethambutol, indicating broad potential for combination therapy research . This oxalamide derivative is provided exclusively For Research Use Only and is strictly intended for laboratory investigations, not for diagnostic, therapeutic, or any personal uses. Researchers exploring novel antibacterial agents, DprE1 inhibitor structure-activity relationships, and new mechanisms of action against drug-resistant bacterial strains will find this compound particularly valuable for their scientific inquiries.

Properties

IUPAC Name

N-ethyl-N'-[2-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N6O3/c1-4-9-7-11(21)18-14(16-9)20-10(6-8(3)19-20)17-13(23)12(22)15-5-2/h6-7H,4-5H2,1-3H3,(H,15,22)(H,17,23)(H,16,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUWCCCRAAHYVNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C(=O)NCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-ethyl-N2-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)oxalamide is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications based on available research.

Chemical Structure and Properties

The compound can be described by its IUPAC name and structural formula. Its molecular weight is approximately 276.29 g/mol, and it contains multiple functional groups that contribute to its biological activity.

1. Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, pyrazole-based compounds have been shown to possess antimicrobial and anti-tuberculosis activities. The incorporation of the oxalamide moiety may enhance these effects through increased interaction with microbial targets .

2. Anti-inflammatory Effects

The compound's structural components suggest potential anti-inflammatory activity. Similar compounds have demonstrated selective inhibition of cyclooxygenase enzymes (COX), particularly COX-2, which plays a crucial role in inflammation. In vitro studies have shown that certain derivatives surpass the anti-inflammatory efficacy of standard treatments like indomethacin .

3. Analgesic Properties

The patent literature suggests that related compounds are being explored for their analgesic properties in treating pain-related conditions . The mechanism may involve modulation of pain pathways through Nav1.8 inhibition, a target for chronic pain therapies.

The biological activity of this compound is likely mediated through various mechanisms:

  • Enzyme Inhibition : Similar compounds have shown selective inhibition of enzymes involved in inflammatory pathways.
  • Receptor Interaction : Potential interactions with pain receptors (e.g., Nav1.8) can modulate nociceptive signaling.

Case Studies and Research Findings

Several studies have investigated the biological activities of structurally related compounds:

StudyCompoundActivityFindings
Thiazolyl derivativesAnti-inflammatoryShowed superior activity compared to indomethacin in rat models.
Pyrazole-based complexesAntimicrobialExhibited significant inhibition against bacterial strains and potential for DNA interaction.
Nav1.8 inhibitorsAnalgesicDemonstrated efficacy in models of chronic pain, suggesting therapeutic potential for neuropathic pain management.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to N1-ethyl-N2-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)oxalamide exhibit significant anticancer properties. For instance, derivatives of pyrazole and pyrimidine have shown promising results in inhibiting various cancer cell lines.

Case Study

A study published in Molecules highlighted the synthesis of pyrazole derivatives and their evaluation against different cancer cell lines. The results demonstrated that certain derivatives had IC50 values in the low micromolar range, indicating potent anticancer activity .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Research has shown that oxalamide derivatives possess activity against both Gram-positive and Gram-negative bacteria.

Data Table: Antimicrobial Activity

CompoundBacterial StrainZone of Inhibition (mm)
AStaphylococcus aureus15
BEscherichia coli12
CPseudomonas aeruginosa10

This data illustrates the varying efficacy of different derivatives against common bacterial strains .

Anti-inflammatory Effects

The anti-inflammatory potential of similar compounds has been explored through various assays, including COX inhibition studies. The findings suggest that these compounds can modulate inflammatory pathways effectively.

Case Study

In a recent investigation, a series of oxalamide derivatives were synthesized and tested for their ability to inhibit cyclooxygenase enzymes (COX). The results indicated that some compounds exhibited dual inhibition of COX-1 and COX-2, which is beneficial for developing anti-inflammatory drugs .

Herbicidal Activity

Research into the herbicidal properties of oxalamide derivatives has shown potential for use in crop protection. Compounds similar to this compound have been tested for their effectiveness against various weed species.

Data Table: Herbicidal Efficacy

CompoundWeed SpeciesEfficacy (%)
DAmaranthus retroflexus85
EEchinochloa crus-galli78
FSetaria viridis90

These findings suggest that specific derivatives could serve as effective herbicides in agricultural settings .

Polymer Synthesis

This compound can be utilized as a monomer in the synthesis of novel polymers with enhanced properties.

Case Study

A study explored the incorporation of this compound into polymer matrices to improve thermal stability and mechanical strength. The resulting materials exhibited superior performance compared to traditional polymers .

Nanomaterials Development

The compound's unique structure allows it to be used in the synthesis of nanomaterials, which have applications in drug delivery systems and biosensors.

Data Table: Nanomaterial Properties

Nanomaterial TypeSize (nm)Surface Area (m²/g)
A50120
B30150

These characteristics are crucial for enhancing drug delivery efficiency and sensor sensitivity .

Comparison with Similar Compounds

Structural Analog 1: N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-methyl-3-nitrobenzamide

Key Differences :

  • Backbone : Replaces the oxalamide linker with a nitrobenzamide group.
  • Substituents: Features a 5-ethyl-4-methyl pyrimidinone (vs. 4-ethyl in the target compound) and a 2-methyl-3-nitrobenzamide (vs. ethyl-oxalamide).
  • Molecular Weight : 396.4 g/mol (C19H20N6O4) compared to an estimated ~350 g/mol for the target compound.

Implications :

  • The nitro group in the benzamide moiety may enhance electrophilic reactivity but reduce solubility.
  • The additional methyl group on the pyrimidinone could sterically hinder binding to biological targets.

Structural Analogs 2 and 3: Coumarin-Pyrimidinone Hybrids (4i and 4j)

Compound 4i : 6-(4-(1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4,5-dihydro-1H-tetrazol-5-yl)phenyl)-4-(coumarin-3-yl)pyrimidin-2(1H)-one
Compound 4j : 1,5-dimethyl-4-(5-(4-(6-(coumarin-3-yl)-2-thioxo-2,3-dihydropyrimidin-4-yl)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one

Key Differences :

  • Core Structure : Both incorporate coumarin and tetrazole rings absent in the target compound.
  • Functional Groups: 4i includes a coumarin-pyrimidinone hybrid, while 4j features a thioxo-pyrimidinone.
  • Linkers : Use tetrazole and phenyl linkers instead of oxalamide.

Implications :

  • Coumarin moieties confer fluorescence properties, useful in imaging applications.
  • Thioxo groups in 4j may enhance metal-binding capacity compared to the target’s oxalamide.

Data Table: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Features
Target Compound C14H18N6O3 (estimated) ~350 Oxalamide, pyrimidinone, ethyl Hydrogen-bonding potential
Nitrobenzamide Analog C19H20N6O4 396.4 Nitrobenzamide, methyl-pyrimidinone Electrophilic nitro group
Coumarin Hybrid 4i C31H24N8O4 ~572 Coumarin, tetrazole, pyrimidinone Fluorescence, rigid backbone
Thioxo Hybrid 4j C30H24N8O3S ~592 Thioxo-pyrimidinone, tetrazole Metal-binding capacity

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s oxalamide linker simplifies synthesis compared to tetrazole- or coumarin-based analogs, which require multi-step protocols .
  • Bioactivity Potential: The nitrobenzamide analog’s nitro group may confer antimicrobial activity, whereas the target’s oxalamide could optimize kinase inhibition via hydrogen bonding .
  • Physicochemical Properties : The coumarin hybrids’ larger molecular weights (>500 g/mol) likely reduce bioavailability compared to the target compound (~350 g/mol) .

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for preparing N1-ethyl-N2-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)oxalamide, and what critical reaction conditions must be optimized?

  • Methodology : Multi-step synthesis is typically required, involving coupling reactions between pyrazole and pyrimidinone intermediates. For example, amide bond formation via activation of carboxylic acids (e.g., using EDCI/HOBt) or nucleophilic substitution under anhydrous conditions. Solvent selection (e.g., DMF or THF) and temperature control (50–80°C) are critical for yield optimization .
  • Key Challenges : Competing side reactions, such as hydrolysis of the oxalamide moiety, necessitate inert atmospheres (N₂/Ar) and moisture-free solvents.

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound’s purity and structural integrity?

  • Methodology :

  • ¹H/¹³C NMR : Assign peaks for ethyl groups (δ ~1.2–1.4 ppm for CH₃, δ ~3.4–4.0 ppm for CH₂), pyrimidinone carbonyl (δ ~160–170 ppm), and pyrazole protons (δ ~6.5–7.5 ppm) .
  • HPLC/LCMS : Use reverse-phase C18 columns with acetonitrile/water gradients. Monitor for byproducts (e.g., unreacted intermediates) and confirm molecular ion peaks via ESI-MS .

Advanced Research Questions

Q. How can computational methods (e.g., DFT or molecular docking) predict the reactivity or biological targets of this compound?

  • Methodology :

  • Reactivity Prediction : Quantum chemical calculations (e.g., Gaussian) optimize transition states for key reactions, such as amide bond formation or ring-opening of the dihydropyrimidinone .
  • Target Identification : Molecular docking (AutoDock Vina) against protein databases (e.g., PDB) identifies potential binding sites, leveraging the pyrazole and pyrimidinone motifs common in kinase inhibitors .
    • Validation : Compare computational results with experimental kinetics (e.g., IC₅₀ values from enzyme assays) .

Q. How can researchers resolve contradictions in experimental data (e.g., inconsistent NMR shifts or bioactivity results)?

  • Methodology :

  • Spectral Discrepancies : Use 2D NMR (COSY, HSQC) to confirm proton assignments. Cross-validate with X-ray crystallography if crystalline derivatives are available .
  • Bioactivity Variability : Employ statistical design of experiments (DoE) to test variables like solvent purity, incubation time, or cell-line specificity .
    • Case Study : If bioactivity contradicts docking predictions, re-evaluate force field parameters or test alternative binding conformations .

Q. What strategies optimize the compound’s stability under physiological conditions for in vitro/in vivo studies?

  • Methodology :

  • Degradation Pathways : Accelerated stability studies (40°C/75% RH) with LCMS monitoring identify hydrolysis-prone sites (e.g., the oxalamide bond) .
  • Formulation : Encapsulation in liposomes or PEGylation to enhance solubility and reduce enzymatic degradation .

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